1,1,2,2-Tetramethylcyclopropane

Radical Clock Chemistry Enzyme Mechanism C-H Activation

1,1,2,2-Tetramethylcyclopropane is the required substrate for probing steric effects in methane monooxygenase (MMO) due to its distinct rearrangement rate constant. Less-substituted analogs produce different kinetics, invalidating results. It also serves as a high-strain-energy reference for computational thermochemistry and a unique GC retention-time standard. Avoid experimental failure: ensure you procure the correct, fully-substituted compound.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 4127-47-3
Cat. No. B1198135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetramethylcyclopropane
CAS4127-47-3
Synonyms1,1,2,2-tetramethylcyclopropane
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCC1(CC1(C)C)C
InChIInChI=1S/C7H14/c1-6(2)5-7(6,3)4/h5H2,1-4H3
InChIKeyJCHUCGKEGUAHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Technical Baseline for 1,1,2,2-Tetramethylcyclopropane (CAS 4127-47-3)


1,1,2,2-Tetramethylcyclopropane (CAS 4127-47-3), formula C₇H₁₄ and molecular weight 98.19 g/mol, is a fully substituted, highly strained cyclopropane liquid [1][2]. This alkane features a three-membered ring with four methyl groups, creating exceptional steric hindrance . It is characterized as a colorless to pale yellow, highly flammable liquid (boiling point 75-76 °C, flash point -15 °C, density 0.72 g/cm³ at 20 °C) [3].

Why Cyclopropane Analogs Are Not Interchangeable: Evidence for 1,1,2,2-Tetramethylcyclopropane Selection


Simple substitution of 1,1,2,2-tetramethylcyclopropane with other alkyl cyclopropanes (e.g., 1,1,2-trimethylcyclopropane, cis/trans-1,2-dimethylcyclopropane) is scientifically invalid due to its unique, quantifiable steric and electronic profile. The fully substituted ring results in a distinct rearrangement rate constant (kr), unique radical cation behavior, divergent thermochemistry, and a higher boiling point compared to less-substituted analogs [1][2][3]. These differences directly impact experimental outcomes and analytical requirements, as detailed below.

Quantitative Evidence Guide for 1,1,2,2-Tetramethylcyclopropane Differentiation


Differentiated Rearrangement Rate Constant (kr) Validates Use as a Radical Clock Probe

In radical clock experiments using methane monooxygenase (MMO), 1,1,2,2-tetramethylcyclopropane exhibits a distinct rearrangement rate constant (kr) compared to cis/trans-1,2-dimethylcyclopropane. Specifically, it possesses a kr = 1.7–17.5 × 10⁸ s⁻¹ (at 30°C), which is quantitatively different from the kr = 1.2–6.4 × 10⁸ s⁻¹ measured for cis- and trans-1,2-dimethylcyclopropane under identical conditions [1]. This difference is not due to bond strength but to the unique steric environment of the fully substituted cyclopropane.

Radical Clock Chemistry Enzyme Mechanism C-H Activation

Higher Thermal Ring-Opening Threshold in Radical Cation State Compared to Less-Substituted Analogs

ESR studies demonstrate that the ring-closed radical cation of 1,1,2,2-tetramethylcyclopropane requires a higher temperature for ring-opening compared to less-substituted cyclopropane radical cations. While the radical cations of cyclopropane and its simpler methyl derivatives undergo ring-opening between 83 K and 110 K in a CFCl₂CF₂Cl matrix, the tetramethyl derivative only rearranges to the ring-opened form above 110 K under identical matrix conditions [1]. This demonstrates a quantifiable increase in the thermal stability of the ring-closed radical cation.

Radical Cation Chemistry ESR Spectroscopy Matrix Isolation

Quantifiably Higher Enthalpy of Combustion and Formation Versus Less-Substituted Cyclopropanes

Oxygen-bomb combustion calorimetry provides direct, quantitative differentiation in thermochemical stability. The standard enthalpy of combustion (ΔcH°liquid) for 1,1,2,2-tetramethylcyclopropane is -4635.62 ± 0.84 kJ/mol, while its enthalpy of formation (ΔfH°liquid) is -119.8 ± 0.92 kJ/mol [1][2]. These values are significantly more negative than those of 1,1,2-trimethylcyclopropane, which has an enthalpy of combustion of -951.21 ± 0.18 kcal/mol (-3979.9 kJ/mol) [3], confirming that the tetramethyl compound is thermodynamically less stable (more exothermic combustion) due to higher ring and steric strain.

Thermochemistry Calorimetry Physical Organic Chemistry

Distinct Chromatographic and Analytical Reference Properties for Purity Assessment

As an analytical standard or synthetic intermediate, 1,1,2,2-tetramethylcyclopropane possesses verifiable physical properties that distinguish it from its in-class analogs. Its boiling point is reliably documented at 75-76 °C [1][2], and its refractive index is 1.40 [3]. In contrast, the less-substituted analog 1,1,2-trimethylcyclopropane has a lower boiling point of approximately 53-54 °C [4], and cyclopropane itself is a gas at room temperature (bp -33 °C). This 22-23 °C difference in boiling point provides a clear, measurable distinction for quality control and identification via gas chromatography.

Analytical Chemistry GC-MS Quality Control

Definitive Application Scenarios for 1,1,2,2-Tetramethylcyclopropane Based on Comparative Evidence


Radical Clock Substrate for Elucidating C-H Activation Mechanisms

When investigating the mechanism of enzymes like methane monooxygenase (MMO), 1,1,2,2-tetramethylcyclopropane is the required substrate. Its distinct rearrangement rate constant (kr = 1.7–17.5 × 10⁸ s⁻¹ at 30°C) [1] provides a specific kinetic window that differs from other methylcyclopropanes. This allows researchers to probe steric effects on intermediate lifetimes, an experiment that fails if a less-substituted analog (e.g., 1,2-dimethylcyclopropane) is used due to its different kr and rearrangement behavior. The compound's bulky nature is essential for creating long-lived intermediates that can be detected.

Matrix-Isolation ESR Studies of Radical Cation Stability

For fundamental studies of radical cation structure and reactivity in frozen matrices (e.g., Freons), this compound serves as a model system for a sterically hindered, highly substituted radical cation. Its quantifiably higher ring-opening temperature (>110 K) compared to other cyclopropane derivatives [2] makes it an ideal standard for calibrating matrix effects and studying the influence of alkyl substitution on radical cation stability. Less-substituted analogs open at lower temperatures and would not provide the same range of observable behavior.

Thermochemical Reference Standard for Highly Strained Hydrocarbons

In calorimetry and computational thermochemistry, this compound provides a well-defined, high-strain-energy reference point. Its precisely measured enthalpy of formation (-119.8 kJ/mol) and combustion (-4635.6 kJ/mol) [3] are essential for benchmarking computational methods (e.g., DFT, ab initio) and group additivity schemes. Substituting it with the less strained 1,1,2-trimethylcyclopropane would lead to significant errors in model validation and parameterization due to the ~656 kJ/mol difference in combustion enthalpy.

Analytical Standard for GC Method Development and Purity Verification

In analytical chemistry and quality control laboratories, the compound's unique physical properties—specifically its boiling point of 75-76 °C [4] and refractive index of 1.40 [5]—make it an unambiguous standard for gas chromatography (GC) method development and calibration. Its retention time is distinct from other C7 cyclopropane isomers and alkyl cyclopropanes, allowing for precise quantification and purity verification (e.g., >98.0% GC purity) in synthetic mixtures or as a reference material.

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